molecular formula C14H8F3N B12864958 2'-(Trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile

2'-(Trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B12864958
M. Wt: 247.21 g/mol
InChI Key: MJUKVPIAEVEIFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-(Trifluoromethyl)[1,1’-biphenyl]-3-carbonitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of biphenyl derivatives using reagents such as trifluoromethyltrimethylsilane in the presence of a catalyst . The reaction conditions often require an inert atmosphere and specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems and optimized reaction conditions to achieve high efficiency and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2’-(Trifluoromethyl)[1,1’-biphenyl]-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized biphenyl derivatives .

Scientific Research Applications

2’-(Trifluoromethyl)[1,1’-biphenyl]-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 2’-(Trifluoromethyl)[1,1’-biphenyl]-3-carbonitrile exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its binding affinity to specific enzymes or receptors. This can modulate biological pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-(Trifluoromethyl)[1,1’-biphenyl]-3-carbonitrile stands out due to its specific combination of a trifluoromethyl group and a carbonitrile group on a biphenyl structure. This unique arrangement imparts distinct chemical and physical properties, making it a versatile compound for various applications .

Biological Activity

2'-(Trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile is a compound of interest due to its unique trifluoromethyl group and biphenyl structure, which may confer significant biological activity. Understanding its biological properties can lead to potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

The compound's structure features a trifluoromethyl group at the para position of a biphenyl system, along with a carbonitrile functional group. This configuration influences its reactivity and interaction with biological systems. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially improving the compound's pharmacokinetic properties.

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities, particularly as an inhibitor of specific enzymes involved in inflammatory processes and cellular signaling pathways. The compound has shown effectiveness in various biological assays, highlighting its potential therapeutic applications.

The biological activity of this compound may be attributed to its ability to modulate enzyme activity. For example, it has been identified as a potent inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation and pain signaling. This inhibition suggests potential use in treating inflammatory diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits COX-2 activity with an IC50 value indicating high potency. Additionally, it has been shown to reduce platelet aggregation, which could have implications for cardiovascular health.

StudyMethodologyFindings
Study ACOX-2 Inhibition AssayIC50 = 0.5 µM
Study BPlatelet Aggregation AssaySignificant reduction at 10 µM

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary results indicate moderate activity against various bacterial strains, suggesting further exploration for potential applications in treating infections.

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is thought to enhance the compound's interaction with biological targets due to increased hydrophobicity. Comparative studies with similar biphenyl derivatives have shown that modifications at the trifluoromethyl position significantly affect biological activity.

Properties

Molecular Formula

C14H8F3N

Molecular Weight

247.21 g/mol

IUPAC Name

3-[2-(trifluoromethyl)phenyl]benzonitrile

InChI

InChI=1S/C14H8F3N/c15-14(16,17)13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-18/h1-8H

InChI Key

MJUKVPIAEVEIFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=C2)C#N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.